molecular formula C7H9NO3 B6164643 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid CAS No. 1520691-56-8

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

Cat. No.: B6164643
CAS No.: 1520691-56-8
M. Wt: 155.15 g/mol
InChI Key: KSCQRXPMRRTRAO-UHFFFAOYSA-N
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Description

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxopropanoic acid with hydroxylamine to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring, potentially altering its biological activity.

    Substitution: The oxazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce partially or fully reduced oxazole compounds.

Scientific Research Applications

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-phenyl-1,3-oxazol-5-ylpropanoic acid: Another oxazole derivative with similar structural features but different biological activities.

    2-methyl-3-oxo-propanoic acid: A related compound with a different functional group, leading to distinct chemical properties.

Uniqueness

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1520691-56-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-11-4-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

KSCQRXPMRRTRAO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CON=C1)C(=O)O

Purity

93

Origin of Product

United States

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